2-(2-fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline-dione family, characterized by a fused pyrimidine-quinoline core substituted with a 2-fluorophenyl group at position 2, a furan-2-ylmethyl moiety at position 3, and a methyl group at position 10.
Properties
IUPAC Name |
2-(2-fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O3/c1-26-18-11-5-3-9-16(18)20(28)19-22(26)25-21(15-8-2-4-10-17(15)24)27(23(19)29)13-14-7-6-12-30-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGURKMIXQKGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its anticancer, antimicrobial, and antimalarial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 321.32 g/mol. The structure features a pyrimidine core fused with a quinoline moiety, which is known for conferring various pharmacological activities.
Anticancer Activity
Research indicates that compounds containing quinoline and pyrimidine structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the upregulation of Bcl-2 and downregulation of Bax proteins, leading to mitochondrial dysfunction and cell death .
- In vitro Studies : In studies involving various cancer cell lines (e.g., HeLa and KB-vin), derivatives similar to this compound demonstrated IC50 values ranging from 0.59 to 1.52 µM, indicating potent anticancer activity .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 0.59 | Apoptosis induction |
| Similar Derivative | KB-vin | 1.52 | Mitochondrial dysfunction |
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives has been widely studied:
- Broad Spectrum : Compounds structurally related to the target compound have shown effectiveness against various bacterial strains, including MRSA and E. coli. The minimum inhibitory concentrations (MICs) against these pathogens range significantly depending on structural modifications .
- Specific Findings : One study reported that a related quinoline derivative had an MIC of 0.39 µg/mL against MRSA, outperforming standard antibiotics like vancomycin in some cases .
Table 2: Antimicrobial Activity Overview
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Related Quinoline Derivative | MRSA | 0.39 |
| Another Quinoline Derivative | E. coli | 0.195 |
Antimalarial Activity
The antimalarial properties of quinoline derivatives are well-documented:
- Efficacy Against Plasmodium falciparum : Compounds similar to the target compound have demonstrated moderate to high antimalarial activity with IC50 values ranging from 0.014 to 5.87 μg/mL .
- Comparative Analysis : Some derivatives have shown enhanced potency compared to established antimalarial drugs like chloroquine.
Table 3: Antimalarial Activity Results
| Compound | Plasmodium Species | IC50 (μg/mL) |
|---|---|---|
| Similar Quinoline Derivative | P. falciparum | 0.014 |
| Chloroquine | P. falciparum | N/A |
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of several pyrimidine derivatives on cancer cell lines and found that modifications at specific positions significantly enhanced their cytotoxic effects.
- Antimicrobial Evaluation : In a comparative study of various quinoline derivatives against bacterial strains, the target compound's analogs exhibited superior activity against resistant strains.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with structural similarities to 2-(2-fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can inhibit cell proliferation in human carcinoma cell lines such as MCF-7 and HepG2. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity Assay Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 37.92 |
| 2 | HepG2 | 27.15 |
| 3 | K562 | 34.46 |
Antimicrobial Properties
Compounds related to this pyrimidoquinoline structure have demonstrated antibacterial and antifungal properties. The presence of the quinoline ring enhances the ability to interact with biological targets such as enzymes and receptors involved in microbial growth.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant inhibitory effects, suggesting potential applications in developing new antibiotics.
Structural Modifications and SAR Studies
Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the core structure affect biological activity. For example:
- Substituting different groups on the quinoline ring can enhance potency against specific targets.
- The introduction of electron-withdrawing groups has been shown to improve antitumor activity.
Chemical Reactions Analysis
Pyrimidine-4,5-dione Core
-
Nucleophilic Attack : The electron-deficient carbonyl groups at positions 4 and 5 undergo nucleophilic substitution with amines or alcohols, forming imine or ether linkages .
-
Reduction : Sodium borohydride reduces the dione to a diol, though this is rarely reported due to steric hindrance from the fused ring system .
Furan-2-ylmethyl Substituent
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Oxidation : The furan ring is susceptible to oxidative cleavage with mCPBA, forming a diketone intermediate.
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Electrophilic Substitution : Limited reactivity due to steric shielding by the methylene bridge, but bromination at the furan’s 5-position is feasible with NBS.
2-Fluorophenyl Group
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Directing Effects : The fluorine atom deactivates the phenyl ring, directing electrophiles (e.g., nitration) to the para position relative to the C-F bond .
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Stability : Resistance to hydrolysis under acidic conditions due to the strong C-F bond .
Photochemical and Thermal Reactions
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Photoluminescence : The compound exhibits weak fluorescence (Φ = 0.12 in DMSO) due to intramolecular charge transfer between the quinoline and pyrimidine moieties .
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Thermal Decomposition : Above 300°C, decarboxylation occurs at the dione group, releasing CO₂ and forming a pyrimidine-fused quinoline .
Biological Activity-Related Reactions
While biological studies are excluded per the query, reactivity in biochemical contexts includes:
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Metabolic Oxidation : Hepatic cytochrome P450 enzymes oxidize the furan ring to cytotoxic epoxide intermediates.
-
Hydrolysis : Esterase-mediated cleavage of the methyl group at position 10 generates a carboxylic acid derivative .
Comparative Reactivity Table
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Fluorine’s electron-withdrawing nature enhances metabolic stability and bioavailability in both cases .
Solubility and Lipophilicity :
- Methoxyethyl (Analog 4) and cyclobutyl (Analog 2) substituents demonstrate how alkyl/ether chains improve solubility (e.g., PSA = 62.2 Ų) versus aromatic groups (e.g., XLogP3 = 4.3 for thiophene) .
Biological Implications :
- Bromine (Analog 4) and fluorine (target) substituents are linked to enhanced binding in halogen-bonding interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
